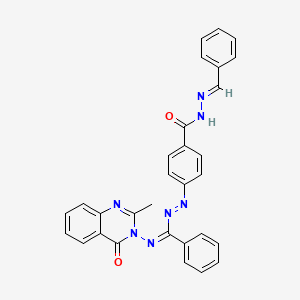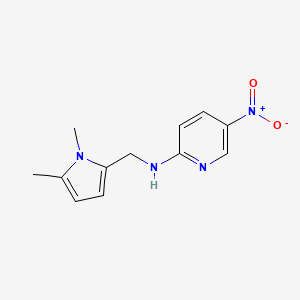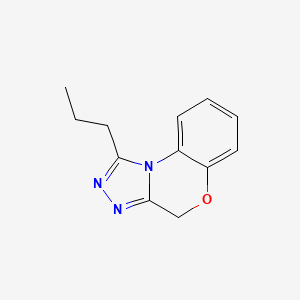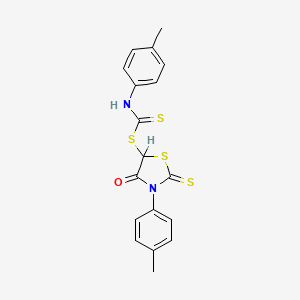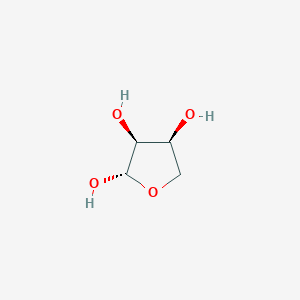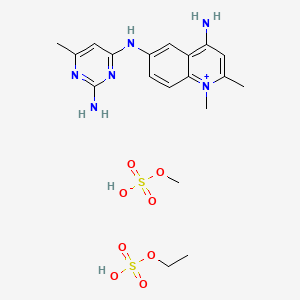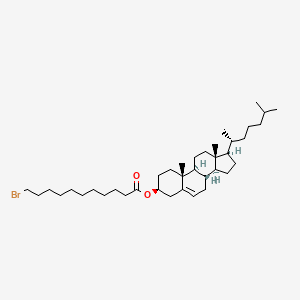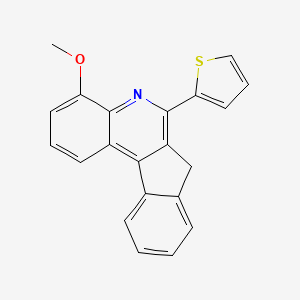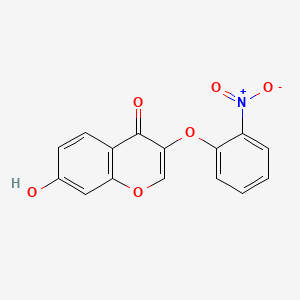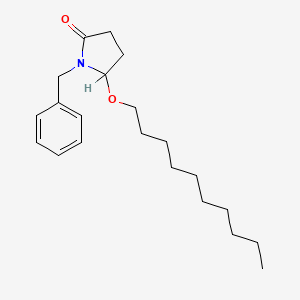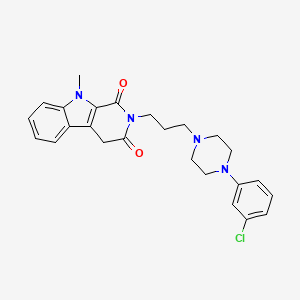
2-Methyl-N-(1-(2-methyl-1-oxopropyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-(1-(2-methyl-1-oxopropyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)propanamide is a complex organic compound with a unique structure that includes a benzisothiazole ring, a nitro group, and multiple methyl and oxopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(1-(2-methyl-1-oxopropyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)propanamide typically involves multiple steps, including the formation of the benzisothiazole ring, nitration, and subsequent functionalization with methyl and oxopropyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and advanced purification methods are often employed to enhance efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(1-(2-methyl-1-oxopropyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzisothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
2-Methyl-N-(1-(2-methyl-1-oxopropyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(1-(2-methyl-1-oxopropyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)propanamide involves its interaction with specific molecular targets and pathways. The nitro group and benzisothiazole ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-N-(2-methyl-1-oxopropyl)benzisothiazole
- 5-Nitro-2,1-benzisothiazole derivatives
Uniqueness
2-Methyl-N-(1-(2-methyl-1-oxopropyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)propanamide is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
106532-64-3 |
|---|---|
Molecular Formula |
C15H17N3O4S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-methyl-N-[1-(2-methylpropanoyl)-5-nitro-2,1-benzothiazol-3-ylidene]propanamide |
InChI |
InChI=1S/C15H17N3O4S/c1-8(2)13(19)16-14-11-7-10(18(21)22)5-6-12(11)17(23-14)15(20)9(3)4/h5-9H,1-4H3 |
InChI Key |
AHCFYJDMZGBSLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N=C1C2=C(C=CC(=C2)[N+](=O)[O-])N(S1)C(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


